N2-Methyl-4-nitro-1,2-benzenediamine
Overview
Description
Preparation Methods
The synthesis of CPP-115 involves several steps, starting with the preparation of the cyclopentane ring and the introduction of the difluoromethylene group. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired stereochemistry and functional groups. Industrial production methods for CPP-115 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
CPP-115 undergoes several types of chemical reactions, including hydrolysis and substitution reactions. One notable reaction is the GABA-AT-catalyzed hydrolysis of the difluoromethylene group to a carboxylic acid, with the concomitant loss of two fluoride ions and the conversion of the coenzyme to pyridoxamine 5’-phosphate . This reaction is crucial for the inactivation of GABA-AT and the subsequent increase in GABA levels in the brain .
Scientific Research Applications
CPP-115 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of GABA-AT and the modulation of GABA levels. In biology and medicine, CPP-115 is being investigated for its potential therapeutic applications in treating neurological and psychiatric disorders, such as epilepsy, Tourette syndrome, and drug addiction . Its ability to increase GABA levels makes it a promising candidate for these conditions .
Mechanism of Action
The mechanism of action of CPP-115 involves the irreversible inactivation of GABA-AT, leading to elevated levels of GABA in the brain . GABA-AT is a pyridoxal 5’-phosphate (PLP)-dependent enzyme that degrades GABA. When CPP-115 binds to GABA-AT, it undergoes a series of reactions that result in the hydrolysis of the difluoromethylene group and the formation of a tightly bound complex with the enzyme . This inactivation prevents the degradation of GABA, thereby increasing its concentration in the brain .
Comparison with Similar Compounds
CPP-115 is often compared with vigabatrin, another GABA-AT inactivator used for the treatment of epilepsy and infantile spasms . CPP-115 has been shown to be 187 times more potent than vigabatrin . Other similar compounds include various fluoro isosteviol derivatives, which have been investigated for their interactions with GABA-AT . CPP-115’s unique difluoromethylene group and its high potency make it a standout among these compounds .
Properties
IUPAC Name |
2-N-methyl-4-nitrobenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNGTTDFLMOBMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620764 | |
Record name | N~2~-Methyl-4-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95576-84-4 | |
Record name | N~2~-Methyl-4-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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